molecular formula C7H17O3P B580490 DIISOPROPYL METHYLPHOSPHONATE-D14 CAS No. 1205608-66-7

DIISOPROPYL METHYLPHOSPHONATE-D14

Cat. No.: B580490
CAS No.: 1205608-66-7
M. Wt: 194.269
InChI Key: WOAFDHWYKSOANX-MFVRGKIVSA-N
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Description

Chemical Identity and Structural Characterization

Diisopropyl methylphosphonate-D14 (DIMP-D14) is a deuterated analog of diisopropyl methylphosphonate (DIMP), a phosphonate ester with the molecular formula C₇H₁₇O₃P . Its isotopic labeling replaces 14 hydrogen atoms with deuterium, yielding the formula C₇D₁₄H₃O₃P and a molecular weight of 194.269 g/mol . The compound’s IUPAC name is 1,1,1,2,3,3,3-heptadeuterio-2-[1,1,1,2,3,3,3-heptadeuteriopropan-2-yloxy(methyl)phosphoryl]oxypropane , reflecting its fully deuterated isopropyl groups and methylphosphonate core .

Structural Features:

  • Phosphorus Center : A tetrahedral phosphorus atom bonded to a methyl group, two deuterated isopropoxy groups, and an oxygen atom.
  • Deuterium Labeling : Enhances stability in mass spectrometry and nuclear magnetic resonance (NMR) studies by reducing signal overlap .
  • Spectroscopic Signatures :
    • ³¹P NMR : Single peak near δ = 25–30 ppm, typical for phosphonate esters .
    • Mass Spectrometry : Characteristic fragments at m/z 195 (M+H⁺) and 99 (PO(CH₃)(OC₃D₇)) .
Property Value Source
CAS Number 1205608-66-7
Molecular Formula C₇D₁₄H₃O₃P
IUPAC Name 1,1,1,2,3,3,3-heptadeuterio-2-[1,1,1,2,3,3,3-heptadeuteriopropan-2-yloxy(methyl)phosphoryl]oxypropane
Boiling Point 215°C (non-deuterated analog)

Historical Context in Organophosphorus Chemistry

DIMP-D14 traces its origins to mid-20th-century advancements in organophosphorus chemistry. The non-deuterated form, DIMP, was first identified as a byproduct of sarin (GB) synthesis, where excess isopropyl alcohol reacted with methylphosphonyl difluoride . Its discovery underscored the challenges in optimizing nerve agent production, as DIMP formation competed with sarin yield during distillation .

Key Milestones:

  • 1930s–1940s : Gerhard Schrader’s work on organophosphate insecticides laid the groundwork for phosphonate ester chemistry .
  • 1950s : DIMP emerged as a critical impurity in sarin batches, prompting studies on its environmental persistence and toxicity .
  • 2000s–Present : Deuterated analogs like DIMP-D14 gained prominence as stable isotopic tracers for mass spectrometry and environmental monitoring .

The compound’s synthesis evolved alongside nuclear magnetic resonance (NMR) and gas chromatography–mass spectrometry (GC-MS) technologies, which required isotopically labeled standards to improve analytical precision .

Role as a Deuterated Tracer in Modern Research

DIMP-D14 serves as a pivotal tool in studying organophosphorus compound behavior due to its isotopic stability and structural similarity to non-deuterated analogs.

Applications:

  • Environmental Monitoring :

    • Detects DIMP degradation products (e.g., isopropyl methylphosphonic acid) in water and soil via liquid chromatography–tandem mass spectrometry (LC-MS/MS) .
    • Quantifies trace DIMP in air using ion mobility spectrometry (IMS) with a limit of detection (LoD) of 0.24 ppb .
  • Mechanistic Studies :

    • Elucidates hydrolysis pathways of nerve agents by tracking deuterium-labeled intermediates .
    • Maps metabolic pathways in biological systems, leveraging deuterium’s minimal kinetic isotope effect .
  • Analytical Method Validation :

    • Acts as an internal standard in GC-MS and LC-MS workflows, correcting for matrix effects and instrument variability .
Technique Application Sensitivity Source
GC-MS Quantification in water LoD: 0.21 μg/mL
IMS Airborne DIMP detection LoD: 0.24 ppb
LC-MS/MS Degradation product analysis Reporting range: 1.5–150 μg/mL

Properties

CAS No.

1205608-66-7

Molecular Formula

C7H17O3P

Molecular Weight

194.269

IUPAC Name

1,1,1,2,3,3,3-heptadeuterio-2-[1,1,1,2,3,3,3-heptadeuteriopropan-2-yloxy(methyl)phosphoryl]oxypropane

InChI

InChI=1S/C7H17O3P/c1-6(2)9-11(5,8)10-7(3)4/h6-7H,1-5H3/i1D3,2D3,3D3,4D3,6D,7D

InChI Key

WOAFDHWYKSOANX-MFVRGKIVSA-N

SMILES

CC(C)OP(=O)(C)OC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Diisopropyl methylphosphonate-D14 can be synthesized through a gradual addition of triisopropyl phosphite with methyl iodide. The reaction involves heating the mixture until an exothermic reaction begins, followed by refluxing and distillation to obtain the final product .

Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Diisopropyl methylphosphonate-D14 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents include halogens or other nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce phosphonic acids, while reduction may yield phosphine oxides .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

Key structural analogs include:

  • Dimethyl Methylphosphonate (DMMP, CAS 756-79-6) : Features methyl ester groups instead of isopropyl groups.
  • Diisopropyl Fluorophosphate (DFP, CAS 55-91-4) : Replaces the methylphosphonate group with a fluorophosphate moiety.
  • Bis(2-nitrophenyl)-5,5'-diisopropyl-3,3'-bipyrazole : Shares isopropyl substituents but differs in core structure (bipyrazole vs. phosphonate) .
Table 1: Structural and Physical Properties
Compound Molecular Formula Molecular Weight (g/mol) Substituents Boiling Point (°C) Solubility in Water LogP (Lipophilicity)
Diisopropyl Methylphosphonate-D14 C$7$H${17}$D${14}$O$3$P ~215* Isopropyl, D$_{14}$ ~200 (estimated) Low 1.2 (estimated)
Dimethyl Methylphosphonate C$3$H$9$O$_3$P 124.08 Methyl 181 Miscible -0.5
Diisopropyl Fluorophosphate (DFP) C$6$H${14}$FO$_3$P 184.14 Isopropyl, Fluoride 183 Low 1.8

*Molecular weight calculated by adding 14 deuterium units (2.014 g/mol each) to diisopropyl methylphosphonate (MW 182.16 g/mol).

Table 2: Toxicity Data
Compound LD$_{50}$ (Oral, Rat) Key Hazards Regulatory Status
This compound Not available (Low) Irritant (eyes/skin) Research-use only
Dimethyl Methylphosphonate 5,800 mg/kg Moderate toxicity, flammable Industrial/regulated
Diisopropyl Fluorophosphate 2–5 mg/kg Neurotoxin, lethal in low doses Restricted (medical)

Substituent Effects on Molecular Geometry and Packing

  • Steric Effects : The isopropyl groups in this compound introduce significant steric hindrance, reducing hydrolysis rates compared to DMMP. This aligns with studies on bipyrazole derivatives, where bulky substituents (e.g., isopropyl) increase torsional angles and alter crystal packing .
  • Deuterium Effects : Isotopic substitution minimally impacts bond lengths but lowers vibrational frequencies, enhancing NMR signal clarity .

Q & A

Q. How is DIMP-D14 utilized as an internal standard in liquid chromatography-mass spectrometry (LC-MS) workflows?

DIMP-D14 is employed as a deuterated internal standard (IS) to normalize data in quantitative LC-MS analyses, particularly in positive ion mode due to its stable isotopic labeling. In experimental setups, it is spiked into samples at a fixed concentration (e.g., 100 ppb) during the sample preparation phase to account for matrix effects and instrument variability. For example, in metabolism assays, DIMP-D14 is added in methanol post-extraction to ensure consistent recovery rates and ionization efficiency across replicates . Methodologically, researchers should validate its compatibility with target analytes, optimize spiking timing (e.g., post-extraction to avoid interference), and confirm isotopic purity via high-resolution MS.

Q. What steps ensure the isotopic purity of DIMP-D14 in experimental workflows?

Isotopic purity is critical to avoid spectral overlap with non-deuterated analogs. Researchers should:

  • Verify the deuterium enrichment level (e.g., ≥98%) via nuclear magnetic resonance (NMR) or high-resolution MS.
  • Use isotopic pattern analysis in MS1 scans to confirm the absence of unlabelled DIMP (e.g., monitoring m/z shifts corresponding to 14 deuterium atoms).
  • Store DIMP-D14 in inert conditions (e.g., -20°C in amber vials) to prevent deuterium exchange with solvents or atmospheric moisture .

Q. How is DIMP-D14 integrated into sample preparation protocols for complex matrices?

In metabolomic or environmental studies, DIMP-D14 is added during the post-extraction phase to mitigate matrix interference. For example:

  • After dichloromethane (DCM) extraction, samples are diluted with water and spiked with DIMP-D14 in methanol.
  • Triplicate preparations are analyzed via LC-MS with full-scan MS1 and data-dependent acquisition (DDA) to validate reproducibility.
  • Internal standard recovery rates are calculated by comparing DIMP-D14 peak areas across technical replicates, with deviations >15% triggering re-analysis .

Advanced Research Questions

Q. How can collision energy optimization improve MS/MS spectral matching for DIMP-D14 and its analogs?

Advanced workflows use in silico MS2 prediction tools (e.g., CFM-ID 2.0) to guide experimental fragmentation parameters. For DIMP-D14:

  • Generate predicted spectra at 10, 20, and 40 eV collision energies to identify optimal fragmentation conditions.
  • Compare experimental MS2 spectra (collected via DDA) with predicted fragments, prioritizing energies that maximize diagnostic ion yields (e.g., m/z corresponding to phosphonate backbone cleavage).
  • Use iterative refinement to resolve discrepancies between predicted and observed spectra, adjusting collision energy spread or ion trap settings .

Q. What computational methods are suitable for modeling DIMP-D14’s physicochemical properties?

Molecular dynamics (MD) simulations with force fields like GAFF or CHARMM36 can predict properties such as density, solubility, and diffusion coefficients. For example:

  • Parameterize DIMP-D14 using its SMILES string and assign partial charges via quantum mechanical calculations (e.g., DFT).
  • Validate simulations against experimental data (e.g., NMR-derived diffusion rates) and adjust force field parameters if deviations exceed 5%.
  • Note that MD simulations of structurally similar compounds (e.g., diisopropyl ether) often overestimate density under high pressure, suggesting the need for multi-force-field validation for DIMP-D14 .

Q. How can researchers resolve contradictions between experimental and computational data for DIMP-D14?

Discrepancies (e.g., in solubility or fragmentation patterns) require multi-method validation :

  • Cross-validate MD results with ab initio calculations (e.g., COSMO-RS for solvation free energy).
  • Compare MS/MS spectra across multiple instruments (e.g., Q-TOF vs. Orbitrap) to isolate platform-specific artifacts.
  • Use isotopic dilution assays to distinguish between matrix effects (addressed by DIMP-D14 normalization) and intrinsic computational inaccuracies .

Q. What strategies enhance the integration of in silico and experimental MS data for DIMP-D14?

  • Build a CFM-ID spectral library for DIMP-D14 by inputting its SMILES string into the algorithm and generating spectra across ionization modes and collision energies.
  • Use suspect screening lists to prioritize fragmentation of DIMP-D14-related ions in DDA workflows.
  • Apply retention time indexing (e.g., via hydrophilic interaction liquid chromatography) to reduce false positives in complex samples .

Methodological Best Practices

  • Data Processing : Filter MS1 features using intensity thresholds (e.g., >10^3 counts) and isotopic pattern fidelity to minimize noise .
  • Quality Control : Include solvent blanks and matrix spikes in each batch to monitor background contamination and IS performance.
  • Reporting : Document collision energies, force field parameters, and isotopic purity metrics to ensure reproducibility .

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